molecular formula C23H45N3O10 B605887 Azido-PEG8-t-butyl ester CAS No. 1623791-99-0

Azido-PEG8-t-butyl ester

Cat. No. B605887
M. Wt: 523.624
InChI Key: LBNCLZBCQUTBAP-UHFFFAOYSA-N
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Description

Azido-PEG8-t-butyl ester is a PEG derivative containing an azide group and a t-butyl ester . The hydrophilic PEG spacer increases solubility in aqueous media .


Synthesis Analysis

The azide group in Azido-PEG8-t-butyl ester can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The t-butyl protected carboxyl group can be deprotected under acidic conditions .


Molecular Structure Analysis

Azido-PEG8-t-butyl ester has a molecular formula of C23H45N3O10 . It has a molecular weight of 523.6 g/mol .


Chemical Reactions Analysis

The azide group in Azido-PEG8-t-butyl ester readily reacts with alkyne, BCN, DBCO through Click Chemistry to yield a stable triazole linkage . The deprotection of the t-butyl carboxyl group under acidic conditions affords a free carboxylic acid that can be used for coupling with amine .


Physical And Chemical Properties Analysis

Azido-PEG8-t-butyl ester has a molecular weight of 523.6 g/mol and a molecular formula of C23H45N3O10 .

Scientific Research Applications

Azido-PEG8-t-butyl ester

is a PEG derivative containing an azide group and a t-butyl ester . The hydrophilic PEG spacer increases solubility in aqueous media . The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The t-butyl protected carboxyl group can be deprotected under acidic conditions .

This compound is often used in proteomics research . Its specific applications and methods of use would depend on the particular research context. For example, it might be used to modify proteins or other biomolecules with the goal of studying their function, interactions, or localization. The exact experimental procedures would depend on the specific research question and the type of molecule being studied.

    Proteomics Research

    • Summary of Application : Azido-PEG8-t-butyl ester is often used in proteomics research . It can be used to modify proteins or other biomolecules to study their function, interactions, or localization .
    • Methods of Application : The exact experimental procedures would depend on the specific research question and the type of molecule being studied .
    • Results or Outcomes : The outcomes of these studies can provide valuable insights into the roles of specific proteins or biomolecules in various biological processes .

    Click Chemistry

    • Summary of Application : The azide group in Azido-PEG8-t-butyl ester can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage .
    • Methods of Application : This reaction can be carried out under mild conditions, and the resulting triazole linkage is stable and resistant to hydrolysis .
    • Results or Outcomes : This property makes Azido-PEG8-t-butyl ester useful in the synthesis of a wide range of compounds, including complex drug molecules .

    PEGylation

    • Summary of Application : Azido-PEG8-t-butyl ester can be used in PEGylation, a process that involves the attachment of polyethylene glycol (PEG) to a molecule .
    • Methods of Application : PEGylation can improve the solubility, stability, and bioavailability of the molecule .
    • Results or Outcomes : PEGylated molecules often exhibit improved pharmacokinetic properties, making them more effective as therapeutic agents .

Future Directions

Azido-PEG8-t-butyl ester is a promising compound in the field of drug delivery due to its ability to increase solubility in aqueous media . Its azide group can react with various compounds via Click Chemistry, making it a versatile linker in the synthesis of complex molecules .

properties

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H45N3O10/c1-23(2,3)36-22(27)4-6-28-8-10-30-12-14-32-16-18-34-20-21-35-19-17-33-15-13-31-11-9-29-7-5-25-26-24/h4-21H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBNCLZBCQUTBAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H45N3O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azido-PEG8-t-butyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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